molecular formula C3H5ClO B096773 3-Chloropropanal CAS No. 19434-65-2

3-Chloropropanal

Cat. No. B096773
CAS RN: 19434-65-2
M. Wt: 92.52 g/mol
InChI Key: FFDNRFMIOVQZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropropanal is a chlorinated organic compound that is of interest in various chemical syntheses and research studies. It is not directly mentioned in the provided papers, but its structural analogs and derivatives have been extensively studied. These compounds include chlorinated porphyrins, phosphoranes, silsesquioxanes, chloropropanols, and chloropropyl-containing piperazinium salts, which exhibit a range of chemical behaviors and applications in material science, genotoxicity studies, and potential pharmaceutical development .

Synthesis Analysis

The synthesis of compounds related to 3-chloropropanal involves various chemical reactions. For instance, a 3-phosphonated N-confused phlorin was synthesized from an N-confused porphyrin and phosphite in the presence of acetic acid . Another synthesis method involves the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Octakis(3-chloropropyl)octasilsesquioxane was synthesized through hydrolytic condensation of 3-chloropropyltrimethoxysilane . These methods demonstrate the reactivity of chloropropanal derivatives in forming complex structures with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds containing the 3-chloropropyl moiety has been characterized using different techniques. For example, the stereochemistry of a 3-phosphonated N-confused phlorin was determined by circular dichroism and X-ray crystallography . The structure of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was elucidated using spectral data and X-ray crystallography, and its electronic properties were calculated using density functional theory (DFT) . The conformational structure of 3-chloropropanoyl chloride was investigated using electron diffraction and ab initio calculations .

Chemical Reactions Analysis

The reactivity of 3-chloropropanal derivatives in chemical reactions is diverse. The trichloropropyl-1-triphenylphosphorane reacts with aldehydes to yield trichloromethylated olefins . The 3-chloropropyl group in octasilsesquioxane can potentially be used for further functionalization . The reactivity of these compounds is influenced by the presence of the chloropropyl group, which can participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloropropanal derivatives are influenced by their molecular structure. For instance, the presence of the 3-chloropropyl group can affect the boiling point, solubility, and reactivity of the compound. The genotoxic potential of 3-monochloropropane-1,2-diol, a related compound, was evaluated using the comet assay, indicating the biological relevance of chloropropanols . The gas chromatographic properties of 3-chloropropanediol were improved by derivatization with phenylboronic acid . These studies highlight the importance of understanding the properties of chloropropanal derivatives for their safe and effective use in various applications.

Scientific Research Applications

Photoreactivity Studies

3-Chloropropanal has been studied in low-temperature matrices, revealing its interesting photoreactivity. In research conducted by Gupta et al. (1984), it was found that 3-chloropropanal in solid argon matrices exhibited a very fast IR-induced process. This insight is valuable for understanding the photoreactivity of similar compounds (Gupta et al., 1984).

Chemical Analysis and Detection

Advanced methods have been developed for the detection and analysis of chloropropanols like 3-chloropropane-1,2-diol (3-CPD), which is closely related to 3-chloropropanal. Meierhans et al. (1998) presented a sensitive method for determining 3-CPD in savoury foods, which could be adapted for 3-chloropropanal (Meierhans et al., 1998).

Toxicology and Safety Studies

The safety and toxicological aspects of chloropropanols, including compounds similar to 3-chloropropanal, have been extensively studied. For instance, Abraham et al. (2013) investigated the bioavailability of 3-MCPD, providing insights into its metabolic and toxicological behavior, which could be relevant for understanding 3-chloropropanal (Abraham et al., 2013).

Applications in Food Chemistry

Studies have also looked into the presence and formation of chloropropanols in food items. Jędrkiewicz et al. (2016) provided an overview of 3-MCPD in various foodstuffs, including its formation routes and toxicological aspects. This research is pertinent for understanding the potential applications and risks associated with compounds like 3-chloropropanal in the food industry (Jędrkiewicz et al., 2016).

Conformational Behavior Studies

The conformational behavior and structural stability of 3-chloropropanal have been explored through ab initio calculations, as demonstrated by Badawi and Förner (2001). This kind of research helps in understanding the molecular structure and stability of such compounds (Badawi & Förner, 2001).

Safety And Hazards

3-Chloropropanal can cause irritation to the skin and eyes. Inhalation can irritate the nose and throat. Exposure may cause nausea, vomiting, dizziness, and incoordination . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Future research on chloropropanols, their esters, and GEs may center on developing more practical experimental models of the formation mechanism, easier-to-use sample preparation techniques, low-LOD testing methods, and more efficient and affordable elimination techniques .

properties

IUPAC Name

3-chloropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDNRFMIOVQZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173060
Record name Propanal, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropanal

CAS RN

19434-65-2
Record name Propanal, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19434-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanal, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloropropanal
Reactant of Route 2
3-Chloropropanal
Reactant of Route 3
3-Chloropropanal
Reactant of Route 4
3-Chloropropanal
Reactant of Route 5
Reactant of Route 5
3-Chloropropanal
Reactant of Route 6
3-Chloropropanal

Citations

For This Compound
95
Citations
VP Gupta, T Lotta, J Murto, M Räsänen, A Aspiala - Chemical physics, 1984 - Elsevier
… Propanal and 3-chloropropanal have been studied in solid Ar and N 2 matrices. A fast IR-… A very fast process was found for 3-chloropropanal in Ar; in N 2 it was 60 times slower. The …
Number of citations: 1 www.sciencedirect.com
R Stølevik, P Bakken - Journal of Molecular Structure, 1987 - Elsevier
Gas-phase data on conformational energies and structures in the molecules CH 3 CH 2 CXO (X=H, F, Cl and Br) are used to establish parameter values for the non-bonded …
Number of citations: 7 www.sciencedirect.com
HM Badawi, W Förner - Journal of Molecular Structure, 2001 - Elsevier
… As a continuation of this series of study of halopropanal derivatives, we investigated the two rotors internal rotation in 3-chloropropanal 3-fluoropropanal for comparison purpose. The …
Number of citations: 1 www.sciencedirect.com
B Gold, T Leuschen - The Journal of Organic Chemistry, 1981 - ACS Publications
… The “true” hydrolysis product 2-hydroxy-3-chloropropanal (4) could not be isolated in pure form because of its propensityto dimerize to 2,5dihydroxy-3,6-bis(chloromethyl)-1,4-dioxane (5…
Number of citations: 9 pubs.acs.org
J Barluenga, JR Fernhdez, M Yus - J. CHEM. SOC., CHEM. COMMUN, 1987 - Citeseer
… The lithiation of 3-chloropropanal diethyl acetal (easily prepared from acrolein) at -78 "C with lithium naphthalenide followed by reaction with various carbonyl compounds, and final …
Number of citations: 0 citeseerx.ist.psu.edu
MA Bhat, SH Lone, RJ Butcher… - Journal of Molecular …, 2018 - Elsevier
… To a stirring solution of 1-(3-chlorophenyl)piperazine hydrochloride in dichloro methane, 3-chloropropanal in the same solvent was added drop wise under dry nitrogen and the …
Number of citations: 19 www.sciencedirect.com
J Barluenga, C Rubiera, JR Fernández… - Journal of the Chemical …, 1987 - pubs.rsc.org
… In a typical reaction, to a solution of 3-chloropropanal diethyl acetal(l5 mmol) in tetrahydrofuran (30 ml) was added a solution of lithium naphthalenide in tetrahydrofuran (33 mmol) at -78 …
Number of citations: 2 pubs.rsc.org
RL Pederson, KKC Liu, JF Rutan, L Chen… - The Journal of Organic …, 1990 - ACS Publications
… 2-Acetoxy-3-chloropropanal diethyl acetal (lc) was enantioselectively hydrolyzed by LP-80 lipase to give (S)-3-chloro-2-hydroxypropanal diethyl acetal (2c) andthe unreacted acetate (3c…
Number of citations: 89 pubs.acs.org
GL Weber, RC Steenwyk, SD Nelson… - Chemical research in …, 1995 - ACS Publications
… ofeither 2,3dibromopropanal or 2-bromo-3-chloropropanal. These data indicate that Ila is a marker … its metabolicprecursors 2,3dibromopropanal or 2-bromo-3-chloropropanal. Therefore, …
Number of citations: 28 pubs.acs.org
J Barluenga, JR Fernández, M Yus - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… The lithiation of 3-chloropropanal diethyl acetal (easily prepared from acrolein) at -78 "C with lithium naphthalenide followed by reaction with various carbonyl compounds, and final …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.